Methyl (3S)-3-amino-3-cyclobutylpropanoate
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Overview
Description
Methyl (3S)-3-amino-3-cyclobutylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclobutyl group attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-cyclobutylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and amino acids.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a series of reactions, including cyclization and functional group transformations.
Amino Acid Derivatization: The amino acid backbone is modified to introduce the desired functional groups, including the methyl ester and amino groups.
Final Product Formation: The final product, this compound, is obtained through purification and isolation techniques such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, controlled reaction environments, and efficient purification processes to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-cyclobutylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amines, and substituted esters.
Scientific Research Applications
Methyl (3S)-3-amino-3-cyclobutylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-amino-3-cyclopropylpropanoate: Similar structure with a cyclopropyl group instead of a cyclobutyl group.
Methyl (3S)-3-amino-3-cyclopentylpropanoate: Similar structure with a cyclopentyl group instead of a cyclobutyl group.
Methyl (3S)-3-amino-3-cyclohexylpropanoate: Similar structure with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
Methyl (3S)-3-amino-3-cyclobutylpropanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties
Biological Activity
Methyl (3S)-3-amino-3-cyclobutylpropanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_8H_15NO_2
- Molecular Weight : 157.21 g/mol
- IUPAC Name : this compound
The compound features a cyclobutyl group attached to a propanoate backbone, which may influence its interaction with biological targets.
Pharmacological Effects
- Inhibition of Enzymes : Some derivatives of cyclobutyl compounds have shown inhibition effects on enzymes such as 11β-HSD1, which is involved in cortisol metabolism. For instance, compounds with similar structures have demonstrated IC50 values as low as 8 nM, indicating potent inhibitory activity .
- Neuroprotective Effects : There is emerging evidence that compounds with similar amino acid structures may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body:
- Receptor Binding : Compounds with similar structures often interact with neurotransmitter receptors, influencing neurochemical pathways that could lead to therapeutic effects.
- Enzyme Modulation : The ability to inhibit enzymes such as 11β-HSD1 suggests that this compound could modulate steroid metabolism, impacting conditions like obesity and metabolic syndrome.
Study 1: In Vitro Efficacy against 11β-HSD1
A study investigated the potency of various cyclobutyl derivatives against human 11β-HSD1. Among the tested compounds, one derivative exhibited significant inhibition (IC50 = 8 nM) and was selected for further pharmacokinetic studies. The results indicated that this compound maintained stability in human liver microsomes and showed moderate oral bioavailability (28%) after in vivo testing .
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of amino acid derivatives similar to this compound. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a potential role in preventing neurodegeneration .
Table 1: Biological Activity Summary
Compound | Target Enzyme | IC50 (nM) | Oral Bioavailability (%) | Stability in Liver Microsomes (%) |
---|---|---|---|---|
Compound A | 11β-HSD1 | 8 | 28 | 57 |
Compound B | Neuroreceptors | N/A | N/A | N/A |
Table 2: Pharmacokinetic Properties
Parameter | Value |
---|---|
AUC (µg·hr/mL) | 8.95 (IV), 2.66 (oral) |
Clearance (L/kg/hr) | 1.19 |
Volume of Distribution (L/kg) | 0.64 |
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-cyclobutylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-7(9)6-3-2-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 |
InChI Key |
BONKZIKOKDQSMB-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1CCC1)N |
Canonical SMILES |
COC(=O)CC(C1CCC1)N |
Origin of Product |
United States |
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